molecular formula C8H8Cl3N B3090332 4,6-Dichloroindoline hydrochloride CAS No. 1210734-76-1

4,6-Dichloroindoline hydrochloride

Cat. No.: B3090332
CAS No.: 1210734-76-1
M. Wt: 224.5
InChI Key: RREOOKIQVLLQMO-UHFFFAOYSA-N
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Description

4,6-Dichloroindoline hydrochloride is a chemical compound with the molecular formula C8H8Cl3N. It is a derivative of indoline, a heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the indoline ring, and it is commonly used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroindoline hydrochloride typically involves the chlorination of indoline. One common method includes the reaction of indoline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective chlorination at the 4th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloroindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dichloroindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloroindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indoline ring .

Comparison with Similar Compounds

  • 4-Chloroindoline hydrochloride
  • 6-Chloroindoline hydrochloride
  • 4,5-Dichloroindoline hydrochloride

Comparison: 4,6-Dichloroindoline hydrochloride is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research applications .

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREOOKIQVLLQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920448
Record name 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903551-23-5
Record name 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloroindoline hydrochloride
Reactant of Route 2
4,6-Dichloroindoline hydrochloride
Reactant of Route 3
4,6-Dichloroindoline hydrochloride
Reactant of Route 4
4,6-Dichloroindoline hydrochloride
Reactant of Route 5
4,6-Dichloroindoline hydrochloride
Reactant of Route 6
4,6-Dichloroindoline hydrochloride

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